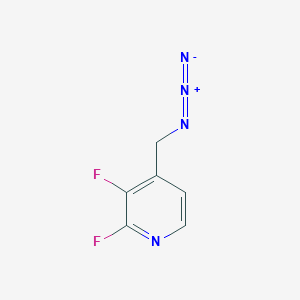

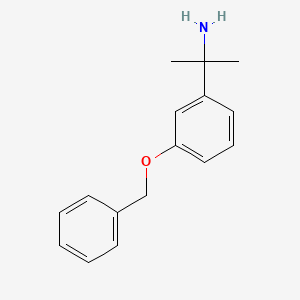

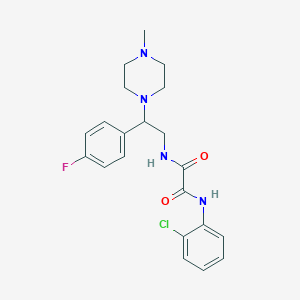

2-(3-(Benzyloxy)phenyl)propan-2-amine

カタログ番号 B2457854

CAS番号:

1196733-68-2

分子量: 241.334

InChIキー: AEBUCFMCHATFKA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

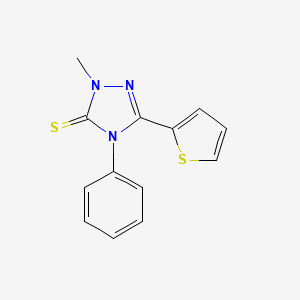

“2-(3-(Benzyloxy)phenyl)propan-2-amine” is an organic compound. It is a derivative of propan-2-amine . It contains a benzene ring with a benzyloxy group (benzyl and an oxygen atom) attached to it . This compound belongs to the class of organic compounds known as aminopyridines and derivatives .

Synthesis Analysis

The synthesis of this compound can be achieved through transaminase-mediated synthesis . This involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzene ring, a benzyloxy group, and a propan-2-amine group . The crystal structure of a similar compound has been reported .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of propan-2-amine, a derivative of this compound, include a boiling point of 30.9±8.0 °C at 760 mmHg, a vapor pressure of 607.7±0.1 mmHg at 25°C, and an enthalpy of vaporization of 27.6±3.0 kJ/mol .科学的研究の応用

Catalyst in Transfer Hydrogenation

- Ruthenium-Catalyzed Transfer Hydrogenation : 2-(3-(Benzyloxy)phenyl)propan-2-amine is used in ruthenium-catalyzed transfer hydrogenation of imines. The reaction shows high efficiency and excellent yield, highlighting its potential in chemical synthesis (Samec & Bäckvall, 2002).

Antifungal Agent Synthesis

- Synthesis of Antifungal Compounds : This compound is involved in the synthesis of oxadiazole-thione Mannich bases, which exhibit significant antifungal activity. Its role in creating potent antifungal drugs is notable (Nimbalkar et al., 2016).

Polymer Modification

- Amine-Treated Polymer Synthesis : It's utilized in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions. The modified polymers exhibit enhanced thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Sulfone Derivatives

- Horner-Wadsworth-Emmons Reaction : It's used in the synthesis of (E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, demonstrating its importance in the creation of sulfone derivatives (Enders et al., 2003).

PPARgamma Agonists for Diabetes

- Antidiabetic PPARgamma Agonists : This compound has been identified in the synthesis of potent antihyperglycemic and antihyperlipidemic agents, notably for the treatment of type 2 diabetes (Henke et al., 1998).

Renewable Building Block in Polymer Science

- Phloretic Acid as an Alternative : Its derivative, phloretic acid, is explored as a renewable alternative for enhancing the reactivity of hydroxyl-bearing molecules in polymer science (Trejo-Machin et al., 2017).

将来の方向性

特性

IUPAC Name |

2-(3-phenylmethoxyphenyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,12,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBUCFMCHATFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)